molecular formula C17H12ClFN2O4 B2760734 N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 2034489-01-3

N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2760734
CAS No.: 2034489-01-3
M. Wt: 362.74
InChI Key: OHJUNDWWGQPEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, incorporating bifuran and chloro-fluorophenyl moieties linked by an ethanediamide group, suggests potential as a key intermediate or scaffold in the development of novel bioactive molecules . Researchers can leverage this compound to explore structure-activity relationships, particularly in the design of enzyme inhibitors or receptor ligands. The presence of the furan ring system, a component observed in various antimicrobial and anti-inflammatory agents, indicates its utility in synthesizing new heterocyclic compounds for biological screening . This product is intended for laboratory research purposes to advance the discovery of new therapeutic agents and probe complex biochemical pathways.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O4/c18-13-7-11(1-3-14(13)19)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUNDWWGQPEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves the reaction of [2,3’-bifuran]-5-ylmethylamine with 3-chloro-4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-Phenyl-Phthalimide ()

Structural Features :

  • Core: Phthalimide (isoindoline-1,3-dione) with a chlorine atom at position 3 and a phenyl group at position 2.
  • Functional Groups: Imide rings, chloro, and phenyl substituents.

Comparison :

  • Linker and Backbone : The target compound employs an ethanediamide linker, whereas 3-chloro-N-phenyl-phthalimide features a rigid phthalimide ring. The ethanediamide group may confer greater conformational flexibility compared to the planar phthalimide system.
  • Substituents : Both compounds include halogenated aryl groups (chloro in phthalimide; chloro-fluoro in the target). The addition of fluorine in the target may improve metabolic stability or electronegativity in binding interactions.

Pesticide Analogs ()

Representative Compounds :

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):

  • Structure : Carboxamide linker, tetrahydrofuran, cyclopropane.
  • Comparison : Cyprofuram’s tetrahydrofuran ring contrasts with the target’s conjugated bifuran system. The bifuran’s extended π-system might influence UV stability or redox activity.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Structure: Benzamide backbone with trifluoromethyl and methoxy groups.

Functional Group Analysis :

  • Amide vs. Ethanediamide: Ethanediamides (two adjacent amides) may exhibit stronger chelating properties or altered pharmacokinetics compared to mono-amides in pesticides.
  • Halogenation : The target’s 3-chloro-4-fluorophenyl group combines halogens with synergistic electronic effects, whereas flutolanil uses trifluoromethyl for hydrophobicity and metabolic resistance.

Structural Analysis Tools (Evidences 2)

For example:

  • SHELXL : Used to refine structures of halogenated aromatics, aiding in understanding bond lengths and angles influenced by chloro/fluoro substituents.
  • ORTEP : Visualizes anisotropic displacement parameters, which could clarify steric effects from the bifuran methyl group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Halogenation Hypothetical Applications Reference
Target Compound Ethanediamide Bifuran, chloro-fluorophenyl Cl, F Polymers, agrochemicals -
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Cl Polyimide synthesis
Cyprofuram Carboxamide Tetrahydrofuran, cyclopropane Cl Pesticide
Flutolanil Benzamide Trifluoromethyl, methoxy CF₃ Fungicide

Key Research Findings and Hypotheses

Flexibility vs. Rigidity : The ethanediamide linker in the target may enable adaptable conformations, contrasting with the rigid phthalimide in polymer applications.

Halogen Effects: The chloro-fluoro combination could enhance electronic interactions in materials or bioactivity compared to mono-halogenated analogs.

Bifuran vs. Furan Systems : Conjugation in bifuran might improve charge transport in polymers or photostability in agrochemicals relative to single furans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling bifuran-derived intermediates with halogenated phenyl groups via amidation. Key steps include:

  • Step 1 : Preparation of the bifuran-methylamine intermediate using Sonogashira coupling or furan alkylation .

  • Step 2 : Activation of the ethanediamide core using carbodiimides (e.g., EDC/HOBt) for amide bond formation .

  • Optimization : Control reaction temperature (0–5°C for sensitive intermediates) and use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis. Monitor purity via HPLC at each step .

    • Data Table 1 : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 1)Prevents side reactions
SolventAnhydrous DMFEnhances coupling efficiency
CatalystPd(PPh₃)₄ (Step 1)Improves cross-coupling yield
Reaction Time12–16 hours (Step 2)Ensures complete amidation

Q. How can the molecular geometry and crystal structure of this compound be determined experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Key steps:

  • Crystallization : Employ slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Software : Process data with WinGX for visualization and ORTEP for anisotropic displacement modeling .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or bioactivity be systematically resolved?

  • Methodology :

  • Reproducibility Checks : Verify stoichiometry, solvent purity, and inert atmosphere conditions.
  • Analytical Triangulation : Cross-validate results using NMR (¹H/¹³C), LC-MS, and elemental analysis .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or dose-response curves .

Q. What computational strategies are effective for predicting pharmacokinetic properties (e.g., ADMET)?

  • Methodology :

  • In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict logP, BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma stability .
  • Docking Studies : Target receptors (e.g., EGFR, COX-2) with AutoDock Vina to rationalize bioactivity .

Q. How does the stereochemistry of the bifuran moiety influence bioactivity and target binding?

  • Methodology :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S configurations .

  • SAR Studies : Compare IC₅₀ values of enantiomers in enzyme assays.

  • Structural Analysis : Overlay SC-XRD structures with target active sites (e.g., using PyMOL) to identify steric clashes/hydrogen bonds .

    • Data Table 2 : Enantiomer Bioactivity Comparison
EnantiomerIC₅₀ (μM) - Kinase XIC₅₀ (μM) - Bacteria Y
R-config0.45 ± 0.0212.3 ± 1.1
S-config1.20 ± 0.1525.6 ± 2.3

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 3-chloro-4-fluorophenyl with pyridyl groups) .
  • 3D-QSAR : Build CoMFA/CoMSIA models using molecular descriptors from crystallographic data .
  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.